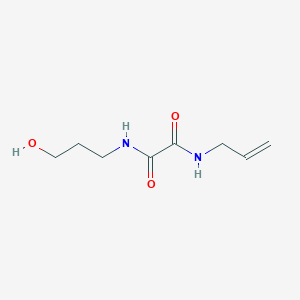![molecular formula C23H21N3O4 B11544870 5-(3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B11544870.png)
5-(3-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is a complex organic molecule that features a combination of imidazo[1,2-a]pyridine and phenol structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the Schiff base, which is then cyclized with an imidazo[1,2-a]pyridine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL: undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the phenol and imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
5-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 5-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine moiety is known to interact with nucleic acids and proteins, while the phenol group can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-DIMETHOXYPHENYL)-4-{[(E)-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 5-(3,4-DIMETHOXYPHENYL)-4-{[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE .
Uniqueness
The uniqueness of 5-{3-[(E)-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the imidazo[1,2-a]pyridine and phenol moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C23H21N3O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
5-[3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C23H21N3O4/c1-28-18-10-8-16(13-17(18)27)22-23(26-11-5-4-6-21(26)25-22)24-14-15-7-9-19(29-2)20(12-15)30-3/h4-14,27H,1-3H3/b24-14+ |
InChI Key |
AYUKIKAPRBKJSM-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC(=C(C=C4)OC)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11544789.png)
![N'-(Nonan-5-ylidene)-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11544793.png)
![2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11544801.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11544813.png)
![2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11544817.png)
![3-Methyl-4-({[4-methyl-3-({[3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)phenyl]amino}methylidene)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11544818.png)
![2-methoxy-6-nitro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B11544835.png)
![N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11544837.png)
![2-({5-[(2-Chlorobenzyl)thio]-4-cyanoisothiazol-3-yl}thio)acetamide](/img/structure/B11544850.png)
![2-[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11544852.png)

![2-Amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11544861.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11544863.png)
![2-methoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11544869.png)
